Triethanolamine
Triethanolamine
Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71°F. (USCG, 1999)
Triethanolamine, also known as trolamine or H3TEA, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Triethanolamine exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Triethanolamine has been primarily detected in sweat. Within the cell, triethanolamine is primarily located in the cytoplasm. Triethanolamine can be biosynthesized from triethylamine. Triethanolamine is a potentially toxic compound.
Triethanolamine is a tertiary amino compound that is ammonia in which each of the hydrogens is substituted by a 2-hydroxyethyl group. It has a role as a buffer and a surfactant. It is a tertiary amino compound, a triol and an amino alcohol. It derives from a triethylamine. It is a conjugate base of a triethanolammonium.
Triethanolamine, also known as trolamine or H3TEA, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Triethanolamine exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Triethanolamine has been primarily detected in sweat. Within the cell, triethanolamine is primarily located in the cytoplasm. Triethanolamine can be biosynthesized from triethylamine. Triethanolamine is a potentially toxic compound.
Triethanolamine is a tertiary amino compound that is ammonia in which each of the hydrogens is substituted by a 2-hydroxyethyl group. It has a role as a buffer and a surfactant. It is a tertiary amino compound, a triol and an amino alcohol. It derives from a triethylamine. It is a conjugate base of a triethanolammonium.
Brand Name:
Vulcanchem
CAS No.:
102-71-6
VCID:
VC0001508
InChI:
InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2
SMILES:
C(CO)N(CCO)CCO
Molecular Formula:
C6H15NO3
(CH2OHCH2)3N
C6H15NO3
(CH2OHCH2)3N
C6H15NO3
Molecular Weight:
149.19 g/mol
Triethanolamine
CAS No.: 102-71-6
Inhibitors
VCID: VC0001508
Molecular Formula: C6H15NO3
(CH2OHCH2)3N
C6H15NO3
Molecular Weight: 149.19 g/mol
CAS No. | 102-71-6 |
---|---|
Product Name | Triethanolamine |
Molecular Formula | C6H15NO3 (CH2OHCH2)3N C6H15NO3 |
Molecular Weight | 149.19 g/mol |
IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol |
Standard InChI | InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2 |
Standard InChIKey | GSEJCLTVZPLZKY-UHFFFAOYSA-N |
SMILES | C(CO)N(CCO)CCO |
Canonical SMILES | C(CO)N(CCO)CCO |
Boiling Point | 635.7 °F at 760 mm Hg (Decomposes) (NTP, 1992) 335.4 335.4 °C 350 °C 635.7°F (decomposes) |
Colorform | Viscous liquid Colorless Pale-yellow |
Density | 1.13 at 68 °F (USCG, 1999) 1.1242 at 20 °C/4 °C; 1.0985 at 60 °C/4 °C Relative density (water = 1): 1.1 1.13 |
Flash Point | 365 °F (NTP, 1992) 179 °C (354 °F) - closed cup 190.5 °C (Open cup) 354 °F (179 °C) (closed cup) 179 °C 365°F |
Melting Point | 70.9 °F (NTP, 1992) 21.6 20.5 °C 21.5 °C 20.5°C 21.6 °C 70.9°F |
Physical Description | Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71°F. (USCG, 1999) Liquid Solid COLOURLESS VISCOUS HYGROSCOPIC LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR. Oily liquid with a mild ammonia odor. |
Description | Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71°F. (USCG, 1999) Triethanolamine, also known as trolamine or H3TEA, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Triethanolamine exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Triethanolamine has been primarily detected in sweat. Within the cell, triethanolamine is primarily located in the cytoplasm. Triethanolamine can be biosynthesized from triethylamine. Triethanolamine is a potentially toxic compound. Triethanolamine is a tertiary amino compound that is ammonia in which each of the hydrogens is substituted by a 2-hydroxyethyl group. It has a role as a buffer and a surfactant. It is a tertiary amino compound, a triol and an amino alcohol. It derives from a triethylamine. It is a conjugate base of a triethanolammonium. |
Related CAS | 10017-56-8 (unspecified phosphate salt) 14806-72-5 (unspecified acetate) 15879-01-3 (unspecified titanium salt) 20261-61-4 (sulfate[2:1]) 29340-81-6 (unspecified citrate salt) 31089-39-1 (unspecified copper salt) 41397-50-6 (unspecified maleate) 57155-85-8 (citrate[1:1]) 61542-02-7 (sulfite[1:1]) 637-39-8 (unspecified hydrochloride) 7376-31-0 (unspecified sulfate salt) |
Shelf Life | Stable under recommended storage conditions. Very hygroscopic... turns brown on exposure to air and light. |
Solubility | greater than or equal to 100 mg/mL at 72° F (NTP, 1992) Miscible 6.70 M In water, 1.0X10+6 mg/L (miscible) at 25 °C Miscible with water, methanol, acetone; soluble in benzene (4.2%), ether (1.6%), carbon tetrachloride (0.4%), n-heptane (<0.1%) Soluble in chloroform Slightly soluble in petroleum ether 1000 mg/mL Solubility in water: miscible |
Synonyms | 2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |
Vapor Density | 5.14 (NTP, 1992) (Relative to Air) 5.1 (Air = 1) Relative vapor density (air = 1): 5.1 5.14 |
Vapor Pressure | less than 0.01 mm Hg at 68 °F ; 10 mm Hg at 401° F (NTP, 1992) 3.59e-06 mmHg 3.59X10-6 mm Hg at 25 °C /Extrapolated/ Vapor pressure, Pa at 25 °C: <0.01 mmHg |
Reference | [1]. Aydo?an C et al. Open-tubular CEC with a new triethanolamine bonded stationary phase for biomolecule separation. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 22;976-977:27-32. [2]. Poortavasoly H et al. Aminolysis of polyethylene terephthalate surface along with in situ synthesis and stabilizing ZnO nanoparticles using triethanolamine optimized with response surface methodology. Mater Sci Eng C Mater Biol Appl. 2016 Jan 1;58:495-503. |
PubChem Compound | 7618 |
Last Modified | Nov 11 2021 |
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